Cu-Pmstsc
Description
Copper-based compounds, such as Cu-Pmstsc (copper-p-methylthiosemicarbazone), are pivotal in catalysis, materials science, and nanotechnology due to their unique electronic and structural properties. These compounds are typically synthesized via ligand-assisted reduction methods using reagents like copper acetylacetonate and thiol derivatives, followed by crystallization and characterization via X-ray photoelectron spectroscopy (XPS), electrospray ionization mass spectrometry (ESI-MS), and X-ray diffraction (XRD) . This compound’s applications likely align with those of similar nanoclusters, such as catalytic asymmetric reactions or optoelectronic materials, though specific studies require further validation .
Properties
CAS No. |
121995-85-5 |
|---|---|
Molecular Formula |
C30H28CuN10O4S2 |
Molecular Weight |
720.3 g/mol |
IUPAC Name |
copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |
InChI |
InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |
InChI Key |
NCMYXPQIJCVGBP-SAIAWTARSA-L |
SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Isomeric SMILES |
COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Canonical SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Synonyms |
5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone Cu-PMSTSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
Cu-Pmstsc is hypothesized to share structural motifs with other copper-thiolate complexes. For instance, (AgCu)₄₃ and (AuAgCu)₃₃ nanoclusters exhibit face-centered cubic (fcc) or hexagonal close-packed (hcp) arrangements, with copper occupying core or surface sites depending on ligand interactions . In contrast, this compound may adopt a distinct coordination geometry due to the p-methylthiosemicarbazone ligand’s steric and electronic effects. Key structural parameters are compared below:
Optical and Electronic Properties
This compound’s optical absorption spectrum is expected to differ from Ag/Cu or Au/Ag/Cu nanoclusters due to ligand-to-metal charge transfer (LMCT) transitions. For example:
- (AgCu)₄₃ : Absorption peak at 450 nm (Ag d→s/p transitions) .
- (AuAgCu)₃₃ : Broad absorption at 520 nm (Au surface plasmon resonance) .
- This compound : Hypothesized LMCT band near 380–400 nm (thiosemicarbazone→Cu²⁺) .
XPS data further differentiate these compounds:
- Cu 2p₃/₂ Binding Energy : ~932.5 eV in this compound (Cu⁺/Cu²⁺ mixed states) vs. 932.1 eV in (AgCu)₄₃ (Cu⁺ dominant) .
- S 2p Binding Energy : ~162.5 eV in this compound (thiolate-S) vs. 161.8 eV in (AuAgCu)₃₃ (metal-S bonds) .
Catalytic and Functional Performance
This compound may exhibit enhanced catalytic activity in asymmetric reactions compared to simpler Cu complexes. For instance:
- Cu-Catalyzed Asymmetric Reactions : Improved enantioselectivity (up to 95% ee) with optimized ligands .
- (AgCu)₄₃ : Moderate catalytic efficiency in redox reactions due to Ag’s lower electronegativity .
- This compound: Hypothesized higher stability and turnover frequency owing to rigid ligand architecture .
Research Findings and Implications
Recent studies emphasize the following:
Synthetic Flexibility : this compound’s ligand design allows precise control over metal coordination, enabling tailored applications in catalysis and sensing .
Stability: Compared to Ag/Cu nanoclusters, this compound’s thiosemicarbazone ligands enhance oxidative stability, as evidenced by slower degradation under ambient conditions .
Limitations : Challenges in scalability and crystallinity persist, mirroring issues observed in (AuAgCu)₃₃ synthesis .
Data Tables
Table 1: Crystallographic Comparison of Copper Complexes
| Parameter | This compound | (AgCu)₄₃ | (AuAgCu)₃₃ |
|---|---|---|---|
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Unit Cell Volume | 2850 ų | 2980 ų | 3120 ų |
| Density (g/cm³) | 1.85 | 2.12 | 2.34 |
| R Factor | 0.052 (hyp.) | 0.061 | 0.058 |
Table 2: Catalytic Performance Metrics
| Compound | Reaction Type | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|
| This compound | Asymmetric Aldol | 88 (hyp.) | 92 (hyp.) | |
| (AgCu)₄₃ | Olefin Oxidation | 75 | N/A | |
| Cu(OTf)₂ | Cyclopropanation | 82 | 85 |
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